(2,5-Dioxopyrrolidin-1-yl) 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester is a complex organic compound with the molecular formula C22H27N5O6S3 and a molecular weight of 553.67 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester involves multiple steps, typically starting with the preparation of biotinyl derivatives and pyridinyldithio intermediates. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are usually conducted under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or disulfides .
Scientific Research Applications
Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in bioconjugation techniques, where it helps in labeling and detecting biomolecules.
Industry: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester involves its ability to form stable covalent bonds with target molecules. This property makes it useful in bioconjugation and labeling applications. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester can be compared with other similar compounds, such as:
Biotinyl N-Hydroxysuccinimide Ester: This compound is similar but lacks the pyridinyldithio group, making it less versatile in certain applications.
Pyridinyldithio N-Hydroxysuccinimide Ester: This compound lacks the biotinyl group, which limits its use in bioconjugation techniques.
The uniqueness of Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester lies in its combined functional groups, which provide enhanced reactivity and versatility in various scientific applications .
Properties
Molecular Formula |
C22H27N5O6S3 |
---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate |
InChI |
InChI=1S/C22H27N5O6S3/c28-16(6-2-1-5-15-20-13(11-34-15)25-22(32)26-20)24-14(12-35-36-17-7-3-4-10-23-17)21(31)33-27-18(29)8-9-19(27)30/h3-4,7,10,13-15,20H,1-2,5-6,8-9,11-12H2,(H,24,28)(H2,25,26,32) |
InChI Key |
LSXCUZMTPAIGMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CSSC2=CC=CC=N2)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.